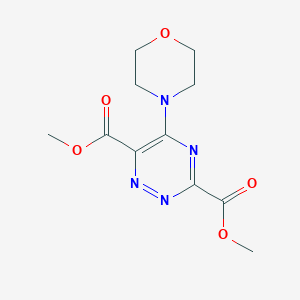
Dimethyl 5-(morpholin-4-yl)-1,2,4-triazine-3,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-(morpholin-4-yl)-1,2,4-triazine-3,6-dicarboxylate is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a morpholine ring attached to a triazine core, with two ester groups at positions 3 and 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-(morpholin-4-yl)-1,2,4-triazine-3,6-dicarboxylate typically involves the reaction of appropriate triazine precursors with morpholine under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by esterification to introduce the dimethyl ester groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 5-(morpholin-4-yl)-1,2,4-triazine-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the morpholine ring with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the triazine core .
Aplicaciones Científicas De Investigación
Dimethyl 5-(morpholin-4-yl)-1,2,4-triazine-3,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of Dimethyl 5-(morpholin-4-yl)-1,2,4-triazine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase (PI3K), affecting cellular signaling pathways involved in cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: These compounds share the morpholine ring and exhibit similar biological activities.
7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl derivatives: These compounds have a similar structural motif and are studied for their antibacterial properties.
Morpholin-4-yl-1,3,5-triazines: These compounds are structurally related and have applications in various fields.
Uniqueness
Dimethyl 5-(morpholin-4-yl)-1,2,4-triazine-3,6-dicarboxylate is unique due to its specific triazine core and ester functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
71856-80-9 |
|---|---|
Fórmula molecular |
C11H14N4O5 |
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
dimethyl 5-morpholin-4-yl-1,2,4-triazine-3,6-dicarboxylate |
InChI |
InChI=1S/C11H14N4O5/c1-18-10(16)7-9(15-3-5-20-6-4-15)12-8(14-13-7)11(17)19-2/h3-6H2,1-2H3 |
Clave InChI |
ZDAQXQRWUQRBMG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=C(N=N1)C(=O)OC)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


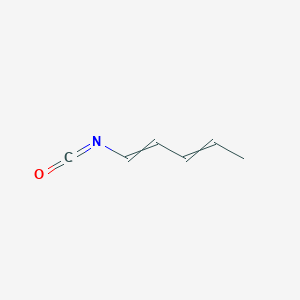


![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)
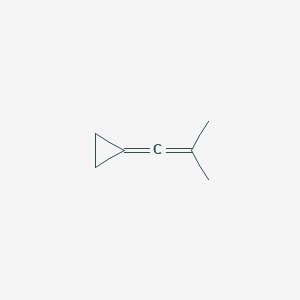

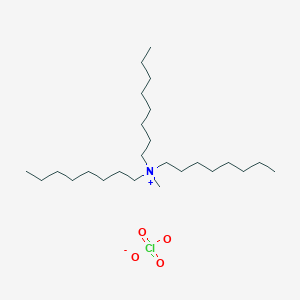
![4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine](/img/structure/B14478359.png)
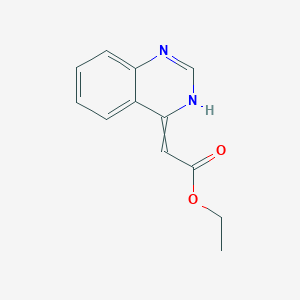
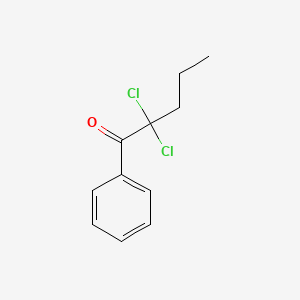
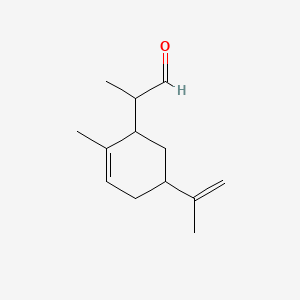
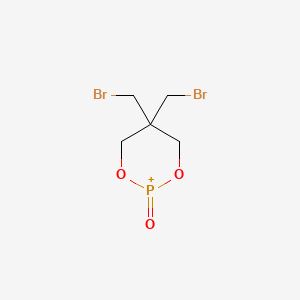

![1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole](/img/structure/B14478392.png)
